N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives have been synthesized and evaluated pharmacologically. These compounds, including N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with promising activity against the lipoxygenase enzyme. Additionally, some derivatives exhibited proficient antimicrobial activities against bacterial and fungal species, highlighting their potential in antimicrobial therapy (Irshad, 2018).
Enzyme Inhibitory Potential
Another research focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. Molecular docking results were consistent with in vitro enzyme inhibition data, suggesting a potential role for these compounds in targeted enzyme inhibition (Abbasi et al., 2019).
Antibacterial Potential
Research into the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests a promising direction for the development of new antibacterial agents using this chemical structure (Abbasi et al., 2016).
Molecular Docking Studies
Molecular docking studies of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives against key enzymes such as BChE, AChE, and lipoxygenase highlighted their importance in the inhibition of these target enzymes. These findings underscore the relevance of molecular docking in understanding the interaction of these compounds with biological targets (Irshad et al., 2019).
Computational Quantum Chemical Studies
A study involving Computational Quantum Chemical (CQC) analysis of Uracil-5-Tertiary Sulfonamides, including compounds with a 2,3-dihydrobenzo[b][1,4]dioxine moiety, provided insights into their pharmacokinetic properties and bioactivity. This type of analysis is crucial for understanding the drug-like properties of these compounds (Gaurav & Krishna, 2021).
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOHBUFHOTLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.